1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Catalog No.
S845282
CAS No.
1365988-74-4
M.F
C19H11Cl2NO3
M. Wt
372.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phen...

CAS Number

1365988-74-4

Product Name

1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

IUPAC Name

1-[4-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione

Molecular Formula

C19H11Cl2NO3

Molecular Weight

372.2 g/mol

InChI

InChI=1S/C19H11Cl2NO3/c20-15-2-1-3-16(21)14(15)8-9-17(23)12-4-6-13(7-5-12)22-18(24)10-11-19(22)25/h1-11H/b9-8+

InChI Key

PBWZUJOZJNTWLR-CMDGGOBGSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl
  • Search for Existing Research

    Several scientific databases were searched, including PubChem , ChemSpider , and Google Scholar, but no published research articles or patents mentioning this specific compound were found.

  • Potential Applications based on Structure

    While the exact research applications are unknown, the structure of the compound offers some clues about potential areas of interest. The presence of a maleimide group (the 1H-pyrrole-2,5-dione ring) suggests possible applications in:

    • Thiol Conjugation

      Maleimides are known for their ability to react with thiols (sulfhydryl groups) to form stable thioether linkages. This property makes them useful in bioconjugation reactions for attaching biomolecules like antibodies or peptides to thiol-containing surfaces or molecules .

    • Enzyme Inhibition

      Some maleimide derivatives have been shown to inhibit enzymes, particularly those with cysteine residues in their active sites. However, further research would be needed to determine if this specific compound has any enzyme inhibitory activity.

  • Need for Further Investigation

    More research is required to definitively identify the scientific research applications of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione. This might involve studies on its synthesis, characterization, and biological activity.

1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structural features. It comprises a pyrrole ring substituted with a phenyl group and further modified with a dichlorophenyl prop-2-enoyl moiety. The molecular formula of this compound is C19H11Cl2NO3, and it is known for its potential applications in medicinal chemistry and material science due to its distinctive chemical properties .

Data on the safety and hazards of this specific compound is not available. N-substituted maleimides can vary in their toxicity and may irritate skin and eyes. Some can also be allergens [].

, including:

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles such as amines or thiols replace the dichlorophenyl group.

The biological activity of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has been explored in various studies. Its structural characteristics suggest potential anti-cancer properties, as compounds with similar structures have shown cytotoxic effects against different cancer cell lines. Additionally, the dichlorophenyl group may enhance its reactivity and biological efficacy compared to other related compounds.

The synthesis of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves several key steps:

  • Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
  • Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using a suitable phenyl acyl chloride.
  • Addition of Dichlorophenyl Prop-2-enoyl Moiety: This step involves coupling reactions that incorporate the dichlorophenyl prop-2-enoyl moiety into the structure.

1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has potential applications in:

  • Medicinal Chemistry: As a candidate for developing new anti-cancer agents and other therapeutic compounds.
  • Material Science: Due to its unique electronic properties, it may serve as a component in organic electronics and photonic devices .

Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with DNA and proteins involved in cell signaling pathways, which could explain its cytotoxic effects observed in vitro. Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(Dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dioneC15H14N2O3Contains a dimethylamino group enhancing solubility
3,4-Dichloro-1-[2-(2,6-dichlorophenyl)propyl]-1H-pyrrole-2,5-dioneC13H9Cl4NO2Features multiple chlorine substituents affecting reactivity
1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dioneC10H5Cl2NO2Lacks the additional phenyl substitution but retains dichlorophenyl moiety

Uniqueness

The uniqueness of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione lies in its specific structural features that confer distinct chemical and biological properties. The presence of both the dichlorophenyl group and the pyrrole ring enhances its reactivity and potential biological activity compared to other similar compounds .

XLogP3

4.1

Dates

Last modified: 08-16-2023

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